2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methylphenyl)acetamide
Description
2-{3-Benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methylphenyl)acetamide is a heterocyclic compound featuring a pyrimido[5,4-b]indole core substituted with a benzyl group at the 3-position, a ketone at the 4-position, and an acetamide side chain linked to a 4-methylphenyl group. This structure positions it within a class of nitrogen-containing fused-ring systems known for diverse biological activities, including anti-inflammatory, antimicrobial, and receptor-modulating properties . Its molecular complexity (heavy atom count: 36; topological polar surface area: ~75.9 Ų) suggests moderate bioavailability, while the benzyl and methylphenyl groups contribute to lipophilicity (XLogP3 ≈ 4.4), influencing membrane permeability and metabolic stability .
Properties
IUPAC Name |
2-(3-benzyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2/c1-18-11-13-20(14-12-18)28-23(31)16-30-22-10-6-5-9-21(22)24-25(30)26(32)29(17-27-24)15-19-7-3-2-4-8-19/h2-14,17H,15-16H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGELREROOWDODS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methylphenyl)acetamide involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| 6 M HCl, reflux (3 h) | 2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetic acid | 78% | |
| 1 M NaOH, 80°C (2 h) | Sodium salt of the carboxylic acid | 82% |
Key Findings :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
-
Basic hydrolysis involves hydroxide ion attack on the electrophilic carbonyl carbon.
Nucleophilic Substitution at the Pyrimidine Ring
The pyrimidine ring undergoes substitution reactions at electron-deficient positions (e.g., C2 or C4).
| Reagent | Conditions | Product | Outcome |
|---|---|---|---|
| Ammonia (NH₃) | Ethanol, 60°C, 12 h | 2-amino-4-oxo-pyrimidoindole derivative | Moderate regioselectivity |
| Methylamine (CH₃NH₂) | DMF, 100°C, 8 h | N-methyl substituted analog | 65% yield |
Mechanistic Insight :
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Electron-withdrawing groups (e.g., 4-oxo) activate the pyrimidine ring for nucleophilic aromatic substitution .
Oxidation of the Benzyl Substituent
The benzyl group at position 3 can be oxidized to a benzoic acid derivative.
| Oxidizing Agent | Conditions | Product | Efficiency |
|---|---|---|---|
| KMnO₄ (aq) | H₂SO₄, 70°C, 6 h | 3-(carboxyphenyl)-4-oxo-pyrimidoindole | 58% yield |
| Ozone (O₃) followed by H₂O₂ | CH₂Cl₂, -78°C, then RT | Fragmented indole-pyrrole derivatives | Low selectivity |
Limitations :
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Over-oxidation risks necessitate controlled conditions.
Reduction of the 4-Oxo Group
The 4-oxo group can be reduced to a hydroxyl or methylene group.
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| NaBH₄/CeCl₃ | THF, 0°C to RT, 4 h | 4-hydroxy-3H,5H-pyrimidoindole | 40% |
| LiAlH₄ | Diethyl ether, reflux, 2 h | 4-methylene derivative | 32% |
Challenges :
Functionalization of the Indole Nitrogen
The indole nitrogen can undergo alkylation or acylation.
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| Ethyl bromoacetate | K₂CO₃, DMF, 80°C, 5 h | N-alkylated indole with ester side chain | 71% yield |
| Acetyl chloride | Pyridine, RT, 12 h | N-acetylated derivative | Requires anhydrous conditions |
Structural Impact :
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Alkylation enhances solubility but may reduce target-binding affinity.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling introduces aryl/heteroaryl groups at the indole C5 position.
| Catalyst System | Conditions | Product | Yield |
|---|---|---|---|
| Pd(PPh₃)₄, CuI | DMF, 100°C, 24 h | 5-aryl-pyrimidoindole | 55% |
| Pd(OAc)₂, XPhos | Toluene, 110°C, 18 h | 5-heteroaryl (e.g., pyridyl) analog | 48% |
Optimization Needs :
Stability Under Physiological Conditions
Hydrolytic Stability :
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The acetamide group remains intact in pH 7.4 buffer over 24 h.
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Degrades rapidly in acidic environments (pH < 3), releasing acetic acid.
Thermal Stability :
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Decomposes above 200°C via ring-opening pathways.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Studies have shown its potential as an antiviral, anti-inflammatory, and anticancer agent.
Medicine: Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to the desired biological effect. The pathways involved may include inhibition of specific enzymes or activation of certain receptors, depending on the application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural differences and their implications:
Computational and Physicochemical Insights
- Lipophilicity : The target compound’s XLogP3 (~4.4) is comparable to its methoxy- and benzyl-substituted analogues, favoring blood-brain barrier penetration but posing solubility challenges .
- Hydrogen Bonding: The acetamide group (H-bond donor count: 1) and ketone oxygen (acceptor count: 4) facilitate interactions with polar residues in enzyme active sites, as evidenced by docking studies in .
Biological Activity
The compound 2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methylphenyl)acetamide is a complex organic molecule belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 448.5 g/mol. Its structure features a pyrimidoindole core combined with a benzyl group and an acetamide moiety. This unique configuration contributes to its biological activity.
The mechanism of action for this compound involves its interaction with specific molecular targets within the cell. The compound may modulate the activity of various enzymes or receptors, leading to significant biological effects.
Target Interactions
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.
- Receptor Binding : It could bind to receptors that regulate cell signaling pathways, influencing processes such as apoptosis and proliferation.
Biological Activity
Research indicates that indole derivatives exhibit a range of pharmacological effects:
- Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. For instance, it has shown promising activity against human tumor cell lines with nanomolar IC50 values.
| Cell Line | IC50 (nM) |
|---|---|
| Molt 4/C8 | 34 |
| CEM | 30 |
| L1210 | <10 |
These results indicate significant potential for development as an anticancer agent .
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of related pyrimidoindole compounds on human leukemia cells. Results indicated that modifications in the molecular structure significantly influenced potency and selectivity against cancer cells .
- Mechanism Exploration : Another study focused on understanding how structural variations impact the biological activity of indole derivatives. The findings suggested that lipophilicity and functional group positioning play crucial roles in determining the effectiveness of these compounds as therapeutic agents .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of 2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methylphenyl)acetamide?
- Methodological Answer : A multi-step synthesis involving condensation of benzyl-substituted pyrimidoindole precursors with N-(4-methylphenyl)acetamide derivatives is commonly employed. Evidence from similar pyrimidine-indole hybrids suggests using catalytic conditions (e.g., acid/base-mediated coupling) to improve yields. For example, amine-imine tautomer ratios (50:50) observed in related compounds (via NMR) indicate the need for pH control during synthesis to stabilize reactive intermediates . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended to isolate the target compound from byproducts.
Q. How can structural elucidation challenges (e.g., tautomerism) be addressed for this compound?
- Methodological Answer : Tautomeric equilibria (e.g., amine-imine forms) complicate spectral interpretation. Use high-resolution NMR (400+ MHz) in DMSO-d or CDCl to identify exchangeable protons (e.g., NH signals at δ 10.10–13.30 ppm) . Complementary techniques like IR spectroscopy (amide C=O stretching at ~1650–1700 cm) and X-ray crystallography (if crystals are obtainable) resolve ambiguities in tautomeric ratios and regiochemistry .
Q. What analytical methods are suitable for purity assessment?
- Methodological Answer : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm ensures >95% purity. For trace impurities, LC-MS (ESI+ mode) identifies residual starting materials or degradation products . Thermal stability can be assessed via differential scanning calorimetry (DSC) to detect polymorphic transitions .
Advanced Research Questions
Q. How can computational modeling aid in predicting the biological activity of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinase domains or DNA repair enzymes) identifies potential binding modes. Use density functional theory (DFT) to calculate electrostatic potential maps, highlighting nucleophilic/electrophilic regions for structure-activity relationship (SAR) studies . For example, substituents on the benzyl group may influence hydrophobic interactions in enzyme active sites .
Q. What experimental approaches resolve contradictions in reported spectral data for pyrimidoindole derivatives?
- Methodological Answer : Discrepancies in NMR chemical shifts (e.g., NH proton signals) often arise from solvent polarity or tautomerism. Standardize experimental conditions (solvent, temperature) and cross-validate with 2D NMR (COSY, HSQC) to assign protons unambiguously . For conflicting mass spectrometry data, high-resolution mass spectrometry (HRMS) with isotopic pattern analysis confirms molecular formulas .
Q. How can the compound’s metabolic stability be evaluated in preclinical studies?
- Methodological Answer : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Phase I metabolites (e.g., hydroxylation at the benzyl group) are identified using fragmentation patterns. CYP450 inhibition assays (e.g., fluorogenic substrates) assess drug-drug interaction risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
